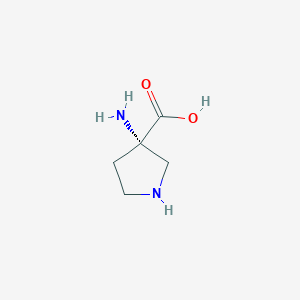
(3S)-3-aminopyrrolidine-3-carboxylic acid
Overview
Description
Synthesis Analysis
The asymmetric synthesis of cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid involves diastereoselective conjugate addition and has been applied successfully to yield these compounds with high diastereomeric excess and enantiomeric excess. The synthesis processes are multi-step, involving lithium (S)-N-benzyl-N-[small alpha]-methylbenzylamide for the asymmetric synthesis yielding significant overall yields and purity (Bunnage et al., 2004).
Molecular Structure Analysis
3-Aminopyrazine-2-carboxylic acid, a related compound, exhibits a network of intra- and intermolecular hydrogen bonds contributing to its structural stability. Although it is not the exact compound, similar structural analyses can provide insights into the behavior of (3S)-3-aminopyrrolidine-3-carboxylic acid in various chemical environments (Dobson & Gerkin, 1996).
Chemical Reactions and Properties
The compound undergoes various chemical reactions, forming enantiomers with different biological activities. For example, the synthesis and properties of enantiomers in the quinolonecarboxylic acid class of antibacterial agents highlight the importance of stereochemistry in biological activity (Rosen et al., 1988).
Physical Properties Analysis
The physical properties, such as hyperpolarizability, natural bond orbital analysis, and structural parameters, of similar compounds like 5-oxo-1-phenylpyrrolidine-3-carboxylic acid have been characterized using various spectroscopic and computational methods. These studies provide a comprehensive understanding of the physical attributes that can be correlated to (3S)-3-aminopyrrolidine-3-carboxylic acid (Devi et al., 2018).
Chemical Properties Analysis
The chemical properties such as reactivity and interaction with other molecules can be inferred from studies on similar compounds, like the novel synthesis approach for 2-arylpyrrolidine-1-carboxamides, indicating the versatility of pyrrolidine derivatives in forming new chemical entities with potential pharmaceutical applications (Smolobochkin et al., 2017).
Scientific Research Applications
Synthesis and Industrial Application
(3S)-3-aminopyrrolidine-3-carboxylic acid serves as an important building block in the synthesis of various pharmaceutically active substances. For instance, Han et al. (2018) demonstrated an economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate from L-aspartic acid, which is significant for industrial preparation due to its cost-effectiveness and mild reaction conditions (Han et al., 2018).
Asymmetric Synthesis
The compound is utilized in asymmetric synthesis approaches. For example, Tang et al. (2005) described a carbanionic approach to synthesize trans-(2R,3S)-2-substituted 3-aminopyrrolidines, which was also applied in the asymmetric synthesis of (+)-Absouline, an aminopyrrolizidine alkaloid (Tang et al., 2005).
Enantiomer Synthesis
Bunnage et al. (2004) focused on the diastereoselective conjugate addition for synthesizing cis- and trans-stereoisomers of 4-aminopyrrolidine-3-carboxylic acid, highlighting its significance in enantioselective synthesis (Bunnage et al., 2004).
Exploration of Conformation-Activity Relationships
Dietrich and Lubell (2003) synthesized enantiopure pyrrolizidinone amino acids using (3S,5R,8S)-3-[N-(Boc)amino]-1-azabicyclo[3.3.0]octan-2-one 8-carboxylic acid. Their research is crucial for understanding conformation-activity relationships in biologically active peptides (Dietrich & Lubell, 2003).
Organocatalysis
In the field of organocatalysis, Ruiz-Olalla et al. (2015) demonstrated that homochiral methyl 4-aminopyrrolidine-2-carboxylates, derived from (3S)-3-aminopyrrolidine-3-carboxylic acid, effectively catalyze asymmetric Michael additions of ketones to nitroalkenes (Ruiz-Olalla et al., 2015).
Safety And Hazards
The safety and hazards of 3-APA are not explicitly mentioned in the search results. However, it is recommended for research use only and not for human or veterinary use1.
Future Directions
The future directions of 3-APA are not explicitly mentioned in the search results. However, given its versatility in scientific research applications, it is likely to continue being used in organic synthesis, asymmetric synthesis, and as a reagent in various fields1.
Please note that this information is based on the available search results and may not be comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
(3S)-3-aminopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O2/c6-5(4(8)9)1-2-7-3-5/h7H,1-3,6H2,(H,8,9)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAKXSZUASEUHH-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@]1(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-aminopyrrolidine-3-carboxylic acid | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

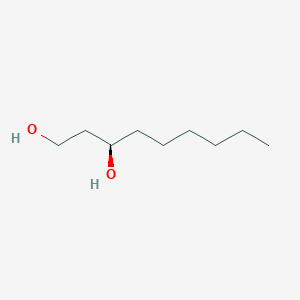
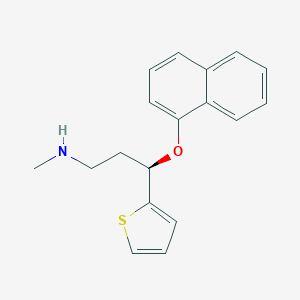
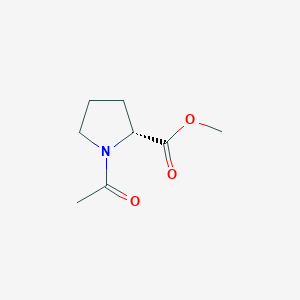
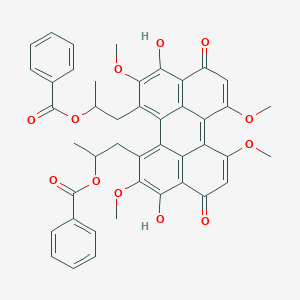

![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)
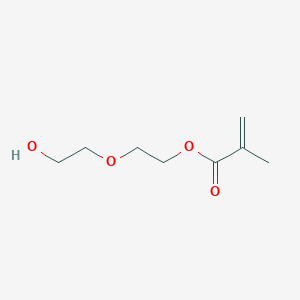
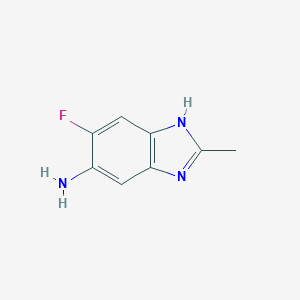
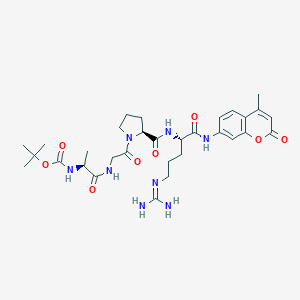
![Benzenesulfonamide,4-[[[6-hydroxy-7-(1-hydroxyethyl)-4,5-dimethyl-2-benzothiazolyl]amino]methyl]-](/img/structure/B40070.png)
![(E)-4-[(3Ar,8bR)-3-methyl-1,2,3a,4-tetrahydropyrrolo[2,3-b]indol-8b-yl]-2-methylbut-2-en-1-ol](/img/structure/B40071.png)
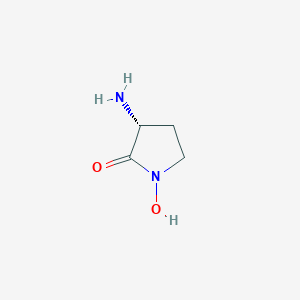
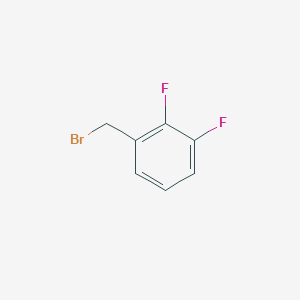
![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)